molecular formula C21H21N3O B7471458 3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone

3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone

Cat. No. B7471458
M. Wt: 331.4 g/mol
InChI Key: RVYLLBVOKHENNZ-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

The exact mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone is not fully understood. However, studies have shown that the compound interacts with specific receptors and enzymes in the body, leading to its biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone include anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone in lab experiments is its potential for use as a therapeutic agent. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use.

Future Directions

There are several future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone. These include further studies on its mechanism of action, optimization of its use as a therapeutic agent, and exploration of its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone is a chemical compound that has shown potential for use in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions have been studied extensively. Further research is needed to fully understand its potential applications and optimize its use as a therapeutic agent.

Synthesis Methods

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone involves several steps. The starting material is 3,4-dihydroisoquinolin-1(2H)-one, which is reacted with 4-(3,5-dimethylpyrazol-1-yl)benzaldehyde in the presence of a suitable catalyst to obtain the intermediate product. This intermediate is then reduced using a reducing agent to yield the final product.

Scientific Research Applications

3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone has been studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-15-13-16(2)24(22-15)20-9-7-18(8-10-20)21(25)23-12-11-17-5-3-4-6-19(17)14-23/h3-10,13H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYLLBVOKHENNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone

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